

Corynantheidine vs speciociliatine MOR partial agonism

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Compound Focus: Corynantheidine

CAS No.: 23407-35-4

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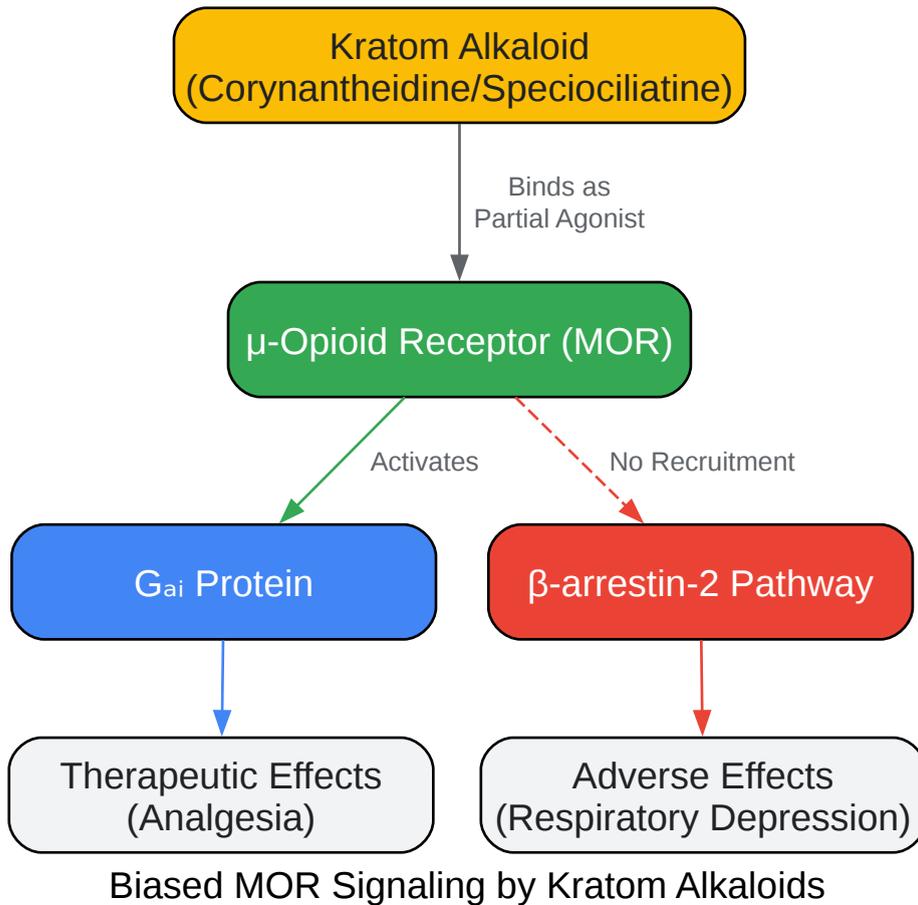
Experimental Protocols

To contextualize the data in the tables, here are the methodologies used in the key studies cited.

- **Receptor Binding Assays:** Binding affinities (K_i values) for **corynantheidine** and speciociliatine were determined using cell membranes expressing human **μ -opioid (MOR)** and **κ -opioid (KOR) receptors**. Competition binding experiments measured the ability of each alkaloid to displace a known radio-labeled antagonist [1] [2].
- **Functional Signaling Assays:** The functional activity of **corynantheidine** at the MOR was characterized using a **Bioluminescence Resonance Energy Transfer (BRET)** assay. This test measures the concentration-dependent (EC_{50}) activation of the G_i protein pathway and the compound's maximal efficacy (E_{max}) compared to a full agonist like DAMGO [1]. The lack of β -arrestin-2 recruitment was also confirmed in vitro [1].
- **In Vivo Antinociception:** **Corynantheidine's** central MOR activity was confirmed by its ability to produce **MOR-dependent antinociception in mice** after intracerebroventricular (i.c.v.) dosing [1]. Speciociliatine showed antinociceptive effects in a rat **hot plate assay** [3].
- **Metabolic Stability:** The metabolic half-life of speciociliatine was assessed by incubating the compound (1 μ M) with pooled **cryopreserved hepatocytes** from various species, including humans. The rate of parent compound depletion was measured over time using LC-MS/MS to determine in vitro half-life [3].

Signaling Pathway

A key shared feature of both alkaloids is their "biased" agonism at the MOR. Unlike traditional opioids like morphine, they activate the G-protein pathway without recruiting β -arrestin-2, which is associated with adverse effects like respiratory depression [4] [3] [1]. The following diagram illustrates this critical mechanism.



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Pharmacokinetic Profiles

The absorption and metabolism of these compounds are key to their biological activity. The table below outlines the available pharmacokinetic data.

Parameter	Corynantheidine	Speciociliatine
Metabolic Half-Life (in vitro)	Information missing from search results	Rapid in monkeys, rats, mice; slower in humans and dogs [3]
Primary Metabolizing Enzyme	CYP3A4 [2]	CYP3A4 [3]
Absolute Oral Bioavailability	~50% (in rats) [5]	20% (in rats) [3]
Brain Penetration	Detected in corpus callosum and hippocampus (rat brain) [5]	Information missing from search results

Summary of Key Differences

- Mechanism & Potency:** While both are MOR partial agonists that do not recruit β -arrestin-2, **speciociliatine has a 3-fold higher binding affinity for the MOR than corynantheidine** [3] [1]. Conversely, **corynantheidine exhibits significant off-target activity, notably high affinity for the α 1D-adrenergic receptor**, which may contribute to effects on blood pressure and opioid withdrawal [1] [2].
- Research Implications:** The distinct profiles suggest that speciociliatine may be a more potent contributor to kratom's opioid-mediated effects, whereas **corynantheidine's** adrenergic activity positions it as a potential modulator of kratom's overall activity, possibly mitigating withdrawal symptoms [2].

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